2-(1H-imidazol-5-yl)pyridine
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Overview
Description
2-(1H-imidazol-5-yl)pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds featuring a fused imidazole and pyridine ring system. These compounds have garnered significant interest in the field of medicinal chemistry due to their biological activity and potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a subject of extensive research. A variety of methods have been developed, including C-H functionalization strategies that aim to form C-S bonds under mild reaction conditions, which are crucial for pharmaceutical applications . Additionally, a metal-free, three-component reaction has been established for the construction of imidazo[1,2-a]pyridines, facilitating the formation of C-N, C-O, and C-S bonds from readily available substrates . Strategies for the synthesis of these compounds have evolved to include carbene transformations and C-H functionalizations to maximize atom economy and functional group diversity .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines has been studied using various spectroscopic and theoretical methods. For instance, the structural and vibrational properties of imidazo[4,5-c]pyridine, a related structural unit, have been analyzed through XRD, IR, Raman studies, and DFT calculations, providing insights into the stability and unique vibrational modes of the imidazopyridine skeleton .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines participate in a range of chemical reactions. For example, they have been used in the synthesis of polycyclic analogs through oxidative intramolecular C–H amination, demonstrating their versatility in forming complex structures with interesting optical properties . Furthermore, imidazo[1,5-a]pyridine carbenes have been employed in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans, showcasing their utility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. These compounds exhibit strong UV absorption and fluorescence, which can be tuned by the introduction of various substituents. The optical properties of a library of π-expanded imidazo[1,2-a]pyridines have been characterized, revealing their potential for applications that require UV radiation absorption and fluorescence . Additionally, the electronic character of imidazo[1,5-a]pyridin-3-ylidenes, a type of N-heterocyclic carbene derived from imidazo[1,2-a]pyridines, has been evaluated, indicating strong π-accepting properties that are useful in catalysis .
Scientific Research Applications
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Pharmaceutical Applications
- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Antihypertensive Potential
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DNA-binding Properties
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Antibacterial and Antifungal Activities
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Anticancer and Antitumor Activities
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Anti-Inflammatory and Antidiabetic Activities
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Antiparasitic and Antituberculosis Activities
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Antioxidant and Antimalarial Activities
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Antidepressant Activities
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Spin Crossover in Iron(II) Complexes
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Luminescent Scaffolds
Future Directions
Imidazole derivatives, such as 2-(1H-imidazol-5-yl)pyridine, have been recognized for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on exploring these properties further and developing new synthesis methods .
properties
IUPAC Name |
2-(1H-imidazol-5-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHQCRZKQHDXIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-5-yl)pyridine | |
CAS RN |
16576-78-6 |
Source
|
Record name | 2-(1H-imidazol-4-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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